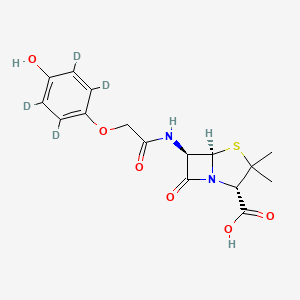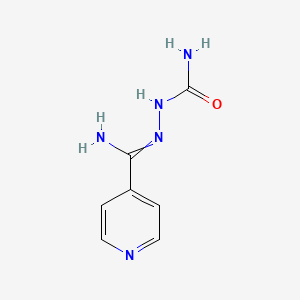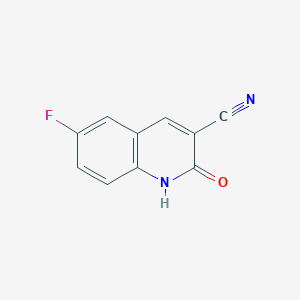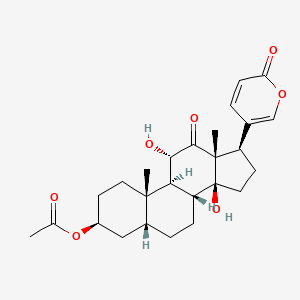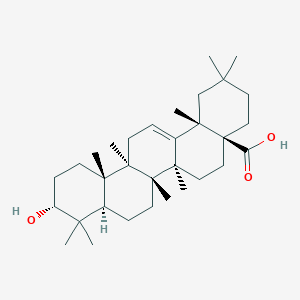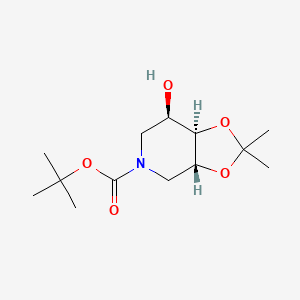
(rac-trans)-Bifenthrin-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac)-trans-Bifenthrin-d5 is a deuterated form of bifenthrin, a synthetic pyrethroid insecticide. The deuterium labeling in (Rac)-trans-Bifenthrin-d5 is used to study the metabolism and environmental fate of bifenthrin. This compound is particularly valuable in research due to its stability and ability to be distinguished from non-deuterated bifenthrin in analytical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-trans-Bifenthrin-d5 involves the incorporation of deuterium atoms into the bifenthrin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve:
Preparation of Deuterated Intermediates: Starting with deuterated precursors, such as deuterated benzyl chloride.
Cyclopropanation: Formation of the cyclopropane ring using deuterated reagents.
Esterification: Coupling the deuterated intermediates with appropriate acids to form the final product.
Industrial Production Methods
Industrial production of (Rac)-trans-Bifenthrin-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Deuterated Precursors: Using deuterated solvents and reagents to ensure high deuterium incorporation.
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions, such as temperature and pressure.
Purification: Using techniques like chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(Rac)-trans-Bifenthrin-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more polar metabolites, while reduction can lead to less oxidized forms of the compound.
Applications De Recherche Scientifique
(Rac)-trans-Bifenthrin-d5 is used extensively in scientific research, including:
Environmental Studies: Tracking the fate and degradation of bifenthrin in the environment.
Metabolic Studies: Understanding the metabolism of bifenthrin in biological systems.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.
Toxicology: Investigating the toxicological effects of bifenthrin and its metabolites.
Mécanisme D'action
The mechanism of action of (Rac)-trans-Bifenthrin-d5 is similar to that of bifenthrin. It acts on the nervous system of insects by binding to voltage-gated sodium channels, causing prolonged depolarization and paralysis. The deuterium labeling does not significantly alter the mechanism but allows for detailed tracking and analysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bifenthrin: The non-deuterated form, widely used as an insecticide.
Permethrin: Another synthetic pyrethroid with similar insecticidal properties.
Cypermethrin: A pyrethroid with a similar mode of action but different chemical structure.
Uniqueness
(Rac)-trans-Bifenthrin-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for precise tracking in metabolic and environmental studies, making it a valuable tool for scientists.
Propriétés
Formule moléculaire |
C23H22ClF3O2 |
|---|---|
Poids moléculaire |
427.9 g/mol |
Nom IUPAC |
[2-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)phenyl]methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20+/m0/s1/i4D,5D,6D,8D,9D |
Clé InChI |
OMFRMAHOUUJSGP-LGMXPPGVSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC(=C2C)COC(=O)[C@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl)[2H])[2H] |
SMILES canonique |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)
![3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one](/img/structure/B12431834.png)
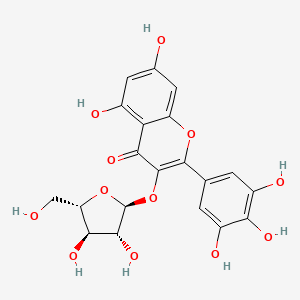



![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)
